Antrafenine is a synthetic compound primarily classified as a non-steroidal anti-inflammatory drug (NSAID). It has been investigated for its potential therapeutic applications, particularly in the management of pain and inflammation. Antrafenine's chemical structure is characterized by a complex arrangement of functional groups, making it an interesting subject for pharmacological studies.
Antrafenine is classified under the category of piperazine derivatives and is known for its anti-inflammatory properties. It is recognized in chemical databases with the identifier 55300-29-3, and its synthesis has been documented in various scientific literature, highlighting its significance in medicinal chemistry.
The synthesis of Antrafenine can be achieved through several synthetic routes. A notable method involves the reaction between 2-[4-(3-trifluoromethylphenyl)-1-piperazinyl]ethanol and isatoic anhydride. This reaction produces an intermediate compound, 4-(3-trifluoromethylphenyl)piperazine-1-ethyl 2-aminobenzoate, which is subsequently alkylated with 4-chloro-7-(trifluoromethyl)quinoline to yield Antrafenine.
The synthetic process typically includes:
Antrafenine's molecular structure can be represented by its chemical formula . The compound features a complex arrangement that includes:
These structural details indicate a highly substituted aromatic system, which is essential for its biological activity.
Antrafenine undergoes various chemical reactions that can modify its structure and potentially alter its pharmacological properties. Key reactions include:
Antrafenine can be oxidized under specific conditions, leading to the formation of various oxidized derivatives that may exhibit different biological activities.
Reduction reactions can modify the functional groups present in Antrafenine, which may enhance or diminish its therapeutic effects.
Substitution reactions are particularly relevant for the phenyl and piperazine rings in Antrafenine, allowing for structural modifications that could improve efficacy or reduce side effects.
The mechanism of action of Antrafenine primarily involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By inhibiting these enzymes, Antrafenine effectively reduces inflammatory responses and alleviates pain symptoms.
Antrafenine exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile indicates moderate solubility in organic solvents, which is essential for its formulation into pharmaceutical preparations.
Antrafenine's primary application lies in its use as an anti-inflammatory agent. It has been studied for potential therapeutic effects in conditions such as arthritis, acute pain syndromes, and other inflammatory disorders. Additionally, ongoing research explores its efficacy in combination therapies or as a lead compound for developing new anti-inflammatory drugs .
Antrafenine (chemical name: 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate) was first synthesized in 1979 by researchers at Synthelabo SA as a phenylpiperazine derivative [1]. Its initial development focused on analgesic and anti-inflammatory applications, with early pharmacological studies demonstrating efficacy comparable to established NSAIDs like naproxen. In a double-blind clinical trial for osteoarthritis, antrafenine showed equivalent pain relief to naproxen, establishing its potential as an anti-arthritic agent [1] [8].
Mechanistically, antrafenine functioned as a dual cyclooxygenase inhibitor, targeting both COX-1 (constitutive) and COX-2 (inducible) isoforms. This inhibition disrupted prostaglandin synthesis, particularly prostaglandin E₂ (PGE₂), a key mediator of inflammation [2] [6]. In vivo studies using rat models of carrageenan-induced paw edema and pleurisy demonstrated potent anti-inflammatory effects:
Despite its efficacy, antrafenine (marketed briefly as Stakane) failed to achieve widespread clinical adoption. Newer NSAIDs with improved pharmacokinetic profiles or selectivity (e.g., early COX-2 selective inhibitors) gradually displaced it [1] [2].
Table 1: Key Physicochemical and Early Pharmacological Properties of Antrafenine
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₃₀H₂₆F₆N₄O₂ | [1] [10] |
Molecular Weight | 588.554 g/mol | [1] |
CAS Registry Number | 55300-29-3 | [1] [10] |
Primary Mechanism | Dual COX-1/COX-2 Inhibition | [2] [6] |
Efficacy (vs. Naproxen) | Equivalent in osteoarthritis pain relief | [1] |
Carrageenan Edema ED₄₀ (rat) | 24 mg/kg (p.o.) | [8] |
The decline in antrafenine's use as a primary anti-inflammatory agent coincided with a resurgence of interest in its potential antiviral applications. This shift was driven by several factors:
This transition exemplifies drug repurposing, leveraging existing chemical entities for new therapeutic targets. Antrafenine's known safety profile in humans (from its prior NSAID use) offered a potential advantage for rapid antiviral development [3] [7].
Antrafenine occupies a unique niche at the intersection of two pharmacologically significant chemical classes:
Anthelmintics: Piperazine citrate.Antrafenine utilizes a substituted phenylpiperazine moiety linked via an ethyl spacer, a design common in CNS-active drugs but adapted here for peripheral anti-inflammatory and later antiviral effects [1] [4].
Quinoline Derivatives: Quinolines are privileged structures with diverse bioactivities:
Comparative Advantages and Research Focus:Compared to simpler piperazine or quinoline derivatives, antrafenine's hybrid structure offers:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7